molecular formula C10H7Cl2FO2 B12120536 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione

1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione

Cat. No.: B12120536
M. Wt: 249.06 g/mol
InChI Key: KLWPJLIDJSZRPM-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloro-3-fluorobenzene.

    Acylation: The benzene derivative undergoes Friedel-Crafts acylation with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize output.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The dichloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)propan-1-one

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the length and functional groups attached to the phenyl ring.
  • Unique Properties: 1-(2,6-Dichloro-3-fluorophenyl)butane-1,3-dione’s unique combination of dichloro and fluorophenyl groups with a butane-1,3-dione backbone imparts distinct chemical reactivity and potential applications.

Properties

Molecular Formula

C10H7Cl2FO2

Molecular Weight

249.06 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)butane-1,3-dione

InChI

InChI=1S/C10H7Cl2FO2/c1-5(14)4-8(15)9-6(11)2-3-7(13)10(9)12/h2-3H,4H2,1H3

InChI Key

KLWPJLIDJSZRPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl

Origin of Product

United States

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